1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone

Description

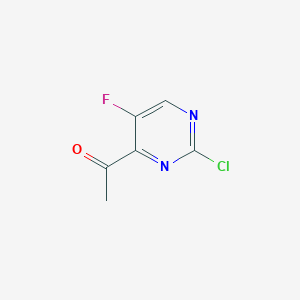

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone is a pyrimidine derivative featuring a ketone group (ethanone) at position 4, with chlorine and fluorine substituents at positions 2 and 5, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting kinases or microbial pathogens. Its structural attributes—electron-withdrawing halogen substituents and a reactive carbonyl group—enhance its utility in nucleophilic substitution reactions and metal-catalyzed couplings .

Properties

IUPAC Name |

1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)2-9-6(7)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOIGOJNSAMUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluoropyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the production process, reducing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to changes in cellular processes. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Comparable Pyrimidine Derivatives

Key Observations :

- Substituent Effects: The 2-chloro and 5-fluoro groups in the target compound enhance electrophilicity at position 4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs .

- Functional Group Impact: Replacing the ethanone group with azepane (as in ) reduces polarity and alters pharmacokinetic properties, favoring blood-brain barrier penetration in CNS-targeted drugs .

Reactivity Insights :

- The target compound’s halogen substituents enable regioselective functionalization, similar to intermediates in and , where bromo/chloro groups are replaced via cross-coupling .

- In contrast, non-halogenated analogs (e.g., ) require harsher conditions for functionalization due to reduced electrophilicity .

Table 3: Comparative Physicochemical Data

Property Trends :

- Halogen Influence : Chloro/fluoro groups increase lipophilicity (LogP ~1.8–2.3), enhancing membrane permeability compared to hydroxylated analogs (LogP ~0.9) .

- Bioactivity: Pyrimidine-based ethanones (e.g., –4) exhibit superior target binding in kinase assays compared to phenyl-based derivatives due to π-stacking interactions .

Biological Activity

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine and fluorine atoms, along with an ethyl ketone functional group. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry, where pyrimidine derivatives are known for their diverse pharmacological properties.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C7H6ClF N2O

- Molecular Weight : 178.58 g/mol

- IUPAC Name : this compound

The compound features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a fluorine atom at position 5. The presence of these halogens is significant as they can influence the compound's reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an antitumor agent . The following sections detail its biological effects based on available studies.

Antitumor Activity

- Mechanism of Action : While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that the electron-withdrawing properties of the chlorine and fluorine substituents may enhance its reactivity towards biological targets, potentially leading to cytotoxic effects in cancer cells.

-

Case Studies :

- A study highlighted that compounds structurally similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidines have shown sub-micromolar inhibitory concentrations (GI50 values) in cancer assays .

- Another investigation into pyrimidine derivatives revealed that modifications at the pyrimidine ring could enhance selectivity towards cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This suggests that further studies on this compound could yield insights into its potential as a CDK inhibitor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving similar compounds:

| Compound | Substituents | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| A | Fluorine | CDK2 Inhibition | 0.005 | |

| B | Chlorine | Antiproliferative | <0.018 | |

| C | None | Cytotoxicity | >10 |

This table illustrates that the introduction of halogen substituents can significantly enhance the biological activity of pyrimidines, suggesting that similar modifications on this compound may yield beneficial effects.

Safety and Handling

Due to its chemical nature, safety precautions should be taken when handling this compound. It is advisable to use personal protective equipment (PPE), including gloves and goggles, when working with this compound in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.